molecular formula C19H19N3O B2750948 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide CAS No. 1018002-51-1

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide

Cat. No. B2750948
M. Wt: 305.381
InChI Key: VDQFOXPXOYHZPC-UHFFFAOYSA-N
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Description

The compound “N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods. For example, the compound “N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine” has a molecular weight of 139.20 and is a solid at room temperature .

Scientific Research Applications

Anticonvulsant Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide and its derivatives have been explored for their anticonvulsant activity. A study synthesized JV-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives bearing 5-membered heterocyclic rings such as pyrazole, 1, 2, 4-triazole, and imidazole rings, evaluating their effectiveness in the maximal electroshock test. The research highlighted that the 1, 2, 4-triazole ring leads to superior activity compared to the pyrazole ring. The insertion of a CH2 group into the anilide structure leading to N-benzyl derivatives did not change the anticonvulsant activity significantly but impacted the duration of action (Tarikogullari et al., 2010).

Antipsychotic Potential

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide derivatives have been investigated for their potential antipsychotic effects. One compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, displayed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This compound was metabolized into an active and toxic metabolite, which led to the synthesis and evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. These derivatives were selected for possible isosteric replacements for the amino and ketone groups, showing reduced spontaneous locomotion in mice at non-ataxic doses and no D2 dopamine receptor binding in vitro (Wise et al., 1987).

Antidepressant Effects

The antidepressant potential of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide derivatives has also been explored. A small series of compounds, including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, were synthesized and evaluated. One compound was found to be equipotent with imipramine in standard antidepressant assays in animals but exhibited no significant anticholinergic action nor antagonized the antihypertensive effects of clonidine and guanethidine, indicating potential as an antidepressant with reduced side effects (Bailey et al., 1985).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for proper handling and potential hazards .

Future Directions

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They have received attention for the development of new pesticides in recent years . Therefore, “N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide” and similar compounds could potentially be researched further for their applications in various fields.

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-13-17(22(2)21-14)20-19(23)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQFOXPXOYHZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide

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